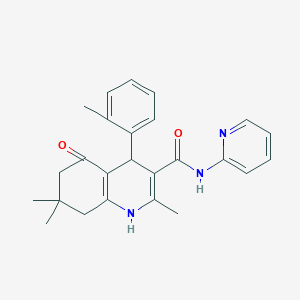![molecular formula C16H24INO B4897602 1-[6-(4-iodophenoxy)hexyl]pyrrolidine](/img/structure/B4897602.png)
1-[6-(4-iodophenoxy)hexyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(4-iodophenoxy)hexyl]pyrrolidine, also known as IPPH, is a chemical compound that falls under the category of pyrrolidine stimulant drugs. It is a novel psychoactive substance that has been gaining popularity in the scientific community due to its potential therapeutic applications. IPPH is a highly selective dopamine reuptake inhibitor that enhances the release of dopamine in the brain, leading to increased motivation, focus, and cognitive performance.
Wissenschaftliche Forschungsanwendungen
1-[6-(4-iodophenoxy)hexyl]pyrrolidine has been studied for its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and other cognitive disorders. It has also been studied for its potential as a performance-enhancing drug in sports and other activities that require high levels of cognitive function. Additionally, this compound has been studied for its potential as a research tool in neuroscience and pharmacology.
Wirkmechanismus
1-[6-(4-iodophenoxy)hexyl]pyrrolidine works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in reward, motivation, and cognitive function. By blocking the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased activity of dopamine receptors in the brain. This results in increased motivation, focus, and cognitive performance.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, leading to increased motivation, focus, and cognitive performance. It also increases the release of norepinephrine and serotonin, two other neurotransmitters that are involved in cognitive function. This compound has been shown to increase heart rate and blood pressure, which may be related to its stimulant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[6-(4-iodophenoxy)hexyl]pyrrolidine has several advantages for lab experiments, including its high selectivity for dopamine reuptake inhibition, its ability to enhance cognitive function, and its potential as a research tool in neuroscience and pharmacology. However, there are also limitations to using this compound in lab experiments, including its potential for abuse and its lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for research on 1-[6-(4-iodophenoxy)hexyl]pyrrolidine, including its potential as a treatment for cognitive disorders such as ADHD and narcolepsy, its use as a performance-enhancing drug, and its potential as a research tool in neuroscience and pharmacology. Additionally, future research should focus on the long-term safety of this compound and its potential for abuse.
Synthesemethoden
The synthesis of 1-[6-(4-iodophenoxy)hexyl]pyrrolidine involves the reaction between 4-iodophenol and 1-bromohexane in the presence of potassium carbonate to form 4-(6-bromohexyloxy)phenol. This intermediate is then reacted with pyrrolidine in the presence of potassium hydroxide to form this compound. The final product is purified using chromatography techniques.
Eigenschaften
IUPAC Name |
1-[6-(4-iodophenoxy)hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24INO/c17-15-7-9-16(10-8-15)19-14-6-2-1-3-11-18-12-4-5-13-18/h7-10H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRKUMUVPVBWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-propyn-1-yl 2-{[(4-bromophenyl)amino]carbonyl}benzoate](/img/structure/B4897525.png)

![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4897545.png)
![(3R*,4R*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4897548.png)
![methyl 4-{[(15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-yl)carbonyl]amino}benzoate](/img/structure/B4897561.png)
![1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole](/img/structure/B4897563.png)
![5-{3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4897565.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4897573.png)
![dimethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B4897596.png)


![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-2-propen-1-amine](/img/structure/B4897616.png)

![2-(benzyl{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4897625.png)